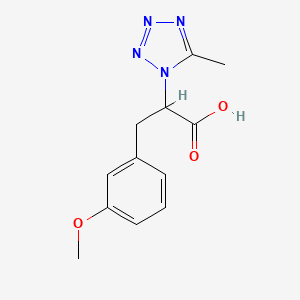
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Descripción general
Descripción
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure includes a methoxyphenyl group and a tetrazole moiety, both of which are known to influence biological activity significantly. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14N4O2
- Molar Mass : 246.27 g/mol
- Structure : The compound consists of a propanoic acid backbone with a methoxyphenyl substituent and a tetrazole ring.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Studies indicate that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Research has demonstrated that this compound possesses antioxidant activity, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer effects. It appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : The presence of the tetrazole ring may interact with various enzymes involved in metabolic processes, thereby inhibiting their activity.
- Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Umesha et al. (2009) | MCF-7 | 25 | Apoptosis induction via caspase activation |
| MDPI Review (2022) | A431 | 30 | Inhibition of Bcl-2 protein |
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. evaluated the antimicrobial properties of various derivatives of propanoic acid compounds. The results indicated that this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Mechanism
In another research study published in MDPI, the anticancer effects were investigated using the MCF-7 breast cancer cell line. The findings revealed that treatment with the compound led to a decrease in cell viability and increased apoptosis rates through the activation of caspases.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-13-14-15-16(8)11(12(17)18)7-9-4-3-5-10(6-9)19-2/h3-6,11H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFCECCPNDJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















